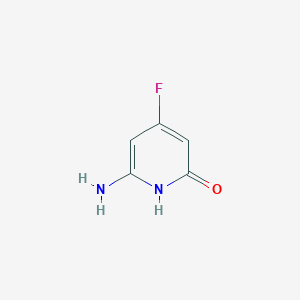
(2-(Benzyloxy)-4-chloro-3-fluorophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Benzyloxy)-4-chloro-3-fluorophenyl)boronic acid: is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with benzyloxy, chloro, and fluoro groups. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)-4-chloro-3-fluorophenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions: (2-(Benzyloxy)-4-chloro-3-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group may yield a phenol derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry: In chemistry, (2-(Benzyloxy)-4-chloro-3-fluorophenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, making it valuable for the construction of biaryl compounds and other aromatic systems .
Biology: In biological research, boronic acids are known for their ability to bind to diols and other biomolecules. This property makes this compound a potential candidate for the development of sensors and probes for detecting biomolecules such as sugars and nucleotides .
Medicine: In medicine, boronic acid derivatives have been explored for their potential as enzyme inhibitors. The ability of boronic acids to form reversible covalent bonds with active site residues of enzymes makes them attractive candidates for drug development .
Industry: In the industrial sector, this compound can be used in the production of advanced materials and polymers. Its unique structure allows it to impart specific properties to the materials, such as enhanced stability or reactivity .
作用機序
The mechanism of action of (2-(Benzyloxy)-4-chloro-3-fluorophenyl)boronic acid is primarily based on its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophilic groups, forming cyclic boronate esters . This interaction can modulate the activity of enzymes or other biomolecules, leading to various biological effects.
Molecular Targets and Pathways: The molecular targets of this compound include enzymes with active site residues that can interact with the boronic acid group. Pathways involving carbohydrate metabolism or signal transduction may be affected by the compound’s ability to bind to specific biomolecules .
類似化合物との比較
Phenylboronic acid: A simpler boronic acid derivative with a phenyl ring and a boronic acid group.
(2-(Benzyloxy)phenyl)boronic acid: Similar to (2-(Benzyloxy)-4-chloro-3-fluorophenyl)boronic acid but lacks the chloro and fluoro substituents.
(4-Chloro-3-fluorophenyl)boronic acid: Contains the chloro and fluoro substituents but lacks the benzyloxy group.
Uniqueness: The uniqueness of this compound lies in its combination of substituents, which imparts specific reactivity and binding properties. The presence of the benzyloxy group enhances its solubility and stability, while the chloro and fluoro substituents can influence its electronic properties and reactivity .
特性
分子式 |
C13H11BClFO3 |
|---|---|
分子量 |
280.49 g/mol |
IUPAC名 |
(4-chloro-3-fluoro-2-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C13H11BClFO3/c15-11-7-6-10(14(17)18)13(12(11)16)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |
InChIキー |
APFSBQZTSTWGKV-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=C(C=C1)Cl)F)OCC2=CC=CC=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


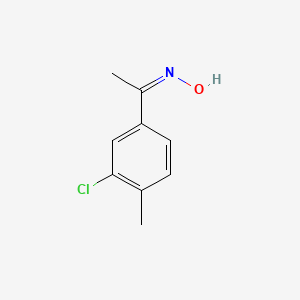
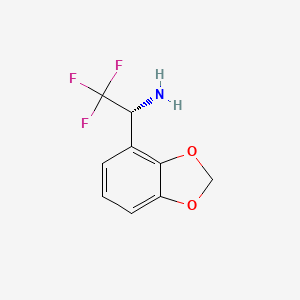

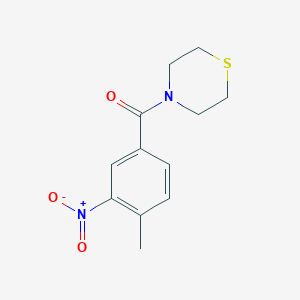
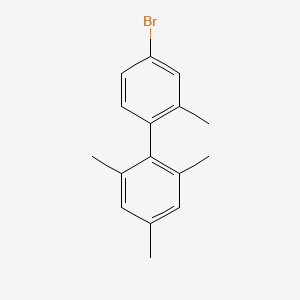
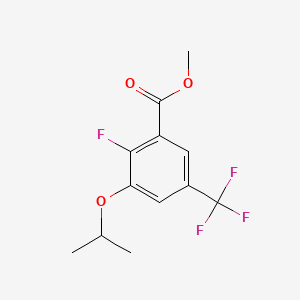


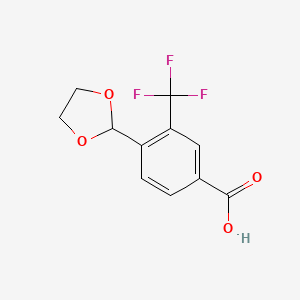
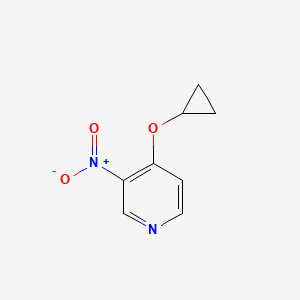
![tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate](/img/structure/B14027349.png)
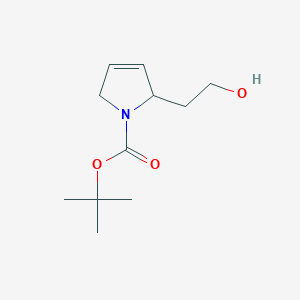
![4',6-Dimethyl-[1,1'-biphenyl]-3-ol](/img/structure/B14027361.png)
